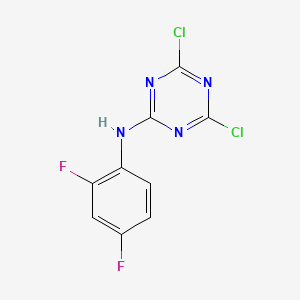

4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine

CAS No.: 1736-51-2

Cat. No.: VC7874840

Molecular Formula: C9H4Cl2F2N4

Molecular Weight: 277.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1736-51-2 |

|---|---|

| Molecular Formula | C9H4Cl2F2N4 |

| Molecular Weight | 277.05 g/mol |

| IUPAC Name | 4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine |

| Standard InChI | InChI=1S/C9H4Cl2F2N4/c10-7-15-8(11)17-9(16-7)14-6-2-1-4(12)3-5(6)13/h1-3H,(H,14,15,16,17) |

| Standard InChI Key | PMDBPRSHHOBNSW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)F)NC2=NC(=NC(=N2)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1F)F)NC2=NC(=NC(=N2)Cl)Cl |

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 4,6-dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine typically involves stepwise nucleophilic substitution reactions. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the starting material, where two chlorine atoms are sequentially replaced by target substituents. The 2,4-difluoroaniline group is introduced under controlled conditions, often using polar aprotic solvents like dichloromethane or dimethylformamide (DMF) with a base such as Hunig’s base .

Example Synthesis:

-

First substitution: Reaction of cyanuric chloride with 2,4-difluoroaniline at 0–5°C yields 2-amino-4,6-dichloro-1,3,5-triazine.

-

Second substitution: Further reaction with another equivalent of 2,4-difluoroaniline at elevated temperatures (80–120°C) produces the final compound .

Physicochemical Characteristics

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | 1.7±0.1 g/cm³ (estimated) | |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

Pharmacological Applications

Antiparasitic Activity

This compound has been investigated as a cysteine protease inhibitor, targeting enzymes like cruzain in Trypanosoma cruzi and rhodesain in Trypanosoma brucei. Modifications to the triazine scaffold, including fluorophenyl substitutions, enhance binding affinity to parasitic proteases. For example, analogs with 3,5-difluorophenyl groups exhibited IC₅₀ values as low as 0.025 μM against cruzain .

Table 2: Inhibitory Activity Against Parasitic Proteases

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| Triazine-nitrile analog | Cruzain | 0.025 | |

| Purine-modified analog | Rhodesain | 0.013 |

| Supplier | Location | Purity | Packaging |

|---|---|---|---|

| Key Organics Limited | United Kingdom | ≥95% | 1g–100g |

| Ryan Scientific, Inc. | United States | ≥95% | 500mg–50g |

| MolCore BioPharmatech | China | ≥97% | Bulk |

Note: Handling requires technical expertise due to its hygroscopic nature and potential toxicity .

Structural and Molecular Insights

X-ray Crystallography

While crystal structure data for this specific compound is limited, related triazine derivatives (e.g., 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine) reveal a planar triazine ring with bond lengths of 1.32 Å (C–N) and 1.71 Å (C–Cl) . The difluorophenyl group adopts a meta-para substitution pattern, optimizing steric and electronic interactions .

Computational Modeling

Density functional theory (DFT) studies predict a dipole moment of 4.2 Debye, attributed to the asymmetric distribution of electronegative substituents. The HOMO-LUMO gap (5.3 eV) suggests moderate reactivity, consistent with its role as an electrophile in cross-coupling reactions .

Patent Landscape and Future Directions

A 2012 patent (WO2012143399A1) highlights substituted 4-aryl-N-phenyl-1,3,5-triazin-2-amines as cyclin-dependent kinase (CDK) inhibitors for treating hyperproliferative disorders . The difluorophenyl variant shows promise in preclinical models of cancer, with ongoing studies optimizing pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume